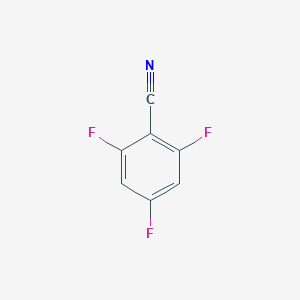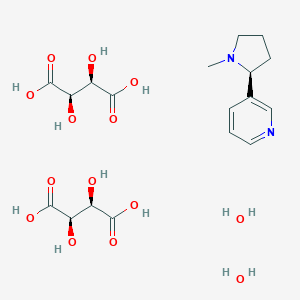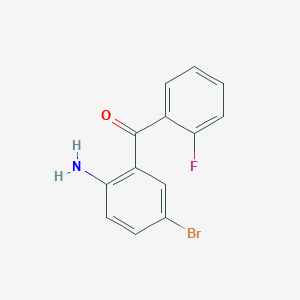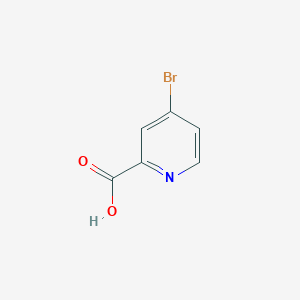
4-溴吡啶-2-羧酸
描述
Synthesis Analysis
The synthesis of derivatives related to 4-bromopyridine-2-carboxylic acid, such as 4-bromopyrrole-2-carboxyarginine, has been reported with structures elucidated based on NMR and MS/MS data, highlighting the compound's utility in producing complex bromopyrrole alkaloids (Grube, Lichte, & Köck, 2006). Additionally, the electrocatalytic carboxylation of related compounds, such as 2-amino-5-bromopyridine with CO2, indicates the compound's role in incorporating carbon dioxide into organic molecules under mild conditions (Feng, Huang, Liu, & Wang, 2010).
Molecular Structure Analysis
The molecular structure and dynamics of related compounds, such as 2-aminopyridine-3-carboxylic acid, have been extensively studied through X-ray diffraction and spectroscopic methods, providing insights into the compound's geometric configuration and intermolecular interactions (Pawlukojć, Starosta, Leciejewicz, Natkaniec, & Nowak, 2007).
Chemical Reactions and Properties
The chemical reactivity of bromine atoms in brominated pyridines, including 4-bromopyridine-2-carboxylic acid derivatives, has been explored to understand the preparation of brominated aminopyridines. These studies shed light on the compound's reactivity towards nucleophiles like ammonia, demonstrating its utility in synthesizing aminopyridine derivatives (Hertog, 2010).
Physical Properties Analysis
Investigations into the crystal structures of compounds related to 4-bromopyridine-2-carboxylic acid reveal the importance of hydrogen bonding in determining the compound's solid-state properties. The study of co-crystals involving bipyridine derivatives and carboxylic acids highlights the diverse supramolecular arrangements possible, influenced by hydrogen bonding between the pyridine nitrogen and carboxylic groups (Mukherjee & Desiraju, 2011).
Chemical Properties Analysis
The chemical properties of 4-bromopyridine-2-carboxylic acid derivatives, such as their ability to form coordination complexes with metals, are of particular interest. Studies on the coordination chemistry of these compounds with transition metals like zinc and manganese provide valuable insights into their potential applications in the development of metal-containing frameworks and materials (Chen, Ellsworth, Goforth, Smith, Su, & zur Loye, 2006).
科学研究应用
衍生物 4-溴-N-甲基苄胺已被用作 LC-MS/MS 分析生物有机酸的衍生化试剂。这种方法有助于快速准确地分析,在能量代谢和细胞信号传导中具有潜在应用 (Marquis et al., 2017).
在复杂联芳结构的合成中,已经研究了氟化物促进、钯催化的溴吡啶衍生物与芳基三烷氧基硅烷的交叉偶联。此类联芳在某些生物活性分子的全合成中至关重要 (McElroy & DeShong, 2003).
该化合物已被用于合成基于取代联吡啶羧酸的单齿、双齿和三齿配体。这些配体适合与镧系(III)离子络合 (Charbonnière, Weibel, & Ziessel, 2001).
在一项研究中,2-氨基-5-溴吡啶分子通过氢键连接形成复杂的晶体结构,证明了其在晶体学中的潜力 (Hemamalini & Fun, 2010).
在有机合成中,已经探索了 3-溴吡啶-4-甲醛与一氧化碳和羧酸的钯催化环化,以生产 3-氧代-1,3-二氢呋喃[3,4-c]吡啶-1-基化合物 (Cho & Kim, 2008).
一项针对铜绿假单胞菌 B27 的研究发现,吖啶-4-羧酸是一种具有潜在抗菌、抗肿瘤、杀线虫和抗氧化特性的化合物 (Zheng et al., 2022).
在绿色化学领域,据报道在离子液体介质中用 CO2 电催化羧化 2-氨基-5-溴吡啶,产生高产率的 6-氨基烟酸,证明了一种有效的 CO2 利用策略 (Feng et al., 2010).
另一个应用是在铜存在下卤代吡啶羧酸与碳负离子缩合反应,产生合成萘啶衍生物的中间体,这在各种化学合成中很重要 (Ames & Dodds, 1972).
源自溴吡啶羧酸的钌(II)联吡啶配合物已被研究其对人肿瘤细胞的细胞毒性,表明在癌症研究中具有潜力 (Baroud et al., 2017).
溴吡啶-2-羧酸衍生物在合成有机化学领域也很重要,正如对溴代氨基吡啶制备的研究所示 (Hertog, 2010).
已经开发出涉及这些化合物的新的方法,例如呋喃[3,4-b]吡啶-5(7H)-酮的一锅合成方法 (Kobayashi, Kozuki, & Konishi, 2009).
此外,该化合物还参与了羧酸酯的合成,这是有机化学中的一项重要反应 (Saigo et al., 1977).
在海洋生物学和药理学中,已经研究了从海绵中分离出的溴吡咯生物碱,如 4-溴吡咯-2-羧基精氨酸,以了解它们的生物活性 (Grube, Lichte, & Köck, 2006).
源自这些化合物的羧酸官能化钌络合物已被证明可以提高染料敏化太阳能电池的性能 (Duprez, Biancardo, & Krebs, 2007).
该化合物的衍生物已用于铜催化的胺化反应,表现出高效率和选择性,这在药物合成中很重要 (Lang et al., 2001).
在材料科学和生物化学中,该化合物的衍生物 TOAC 已被用于促进肽中的特定结构,并作为电子自旋共振研究中的探针 (Toniolo, Crisma, & Formaggio, 1998).
属性
IUPAC Name |
4-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHHYRNGCJYQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352741 | |
| Record name | 4-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyridine-2-carboxylic acid | |
CAS RN |
30766-03-1 | |
| Record name | 4-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

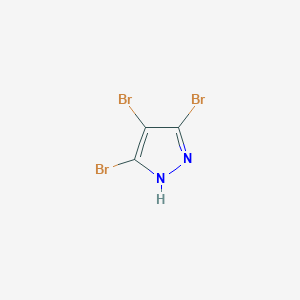
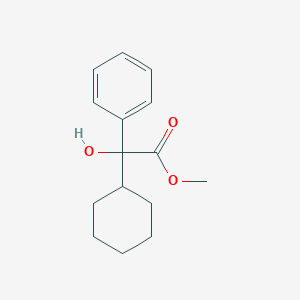
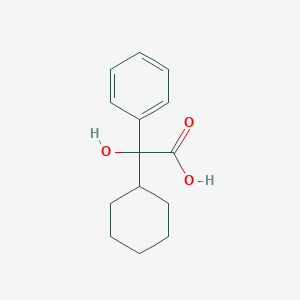
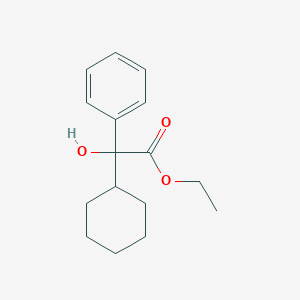
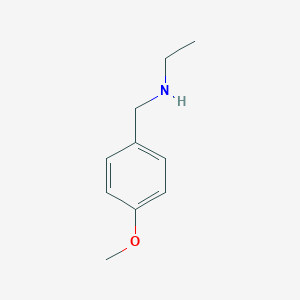
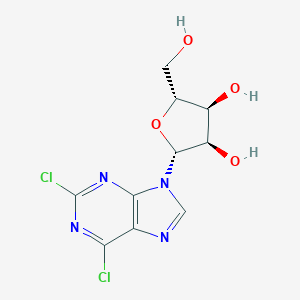
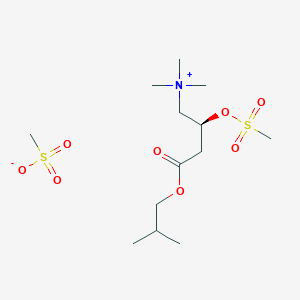
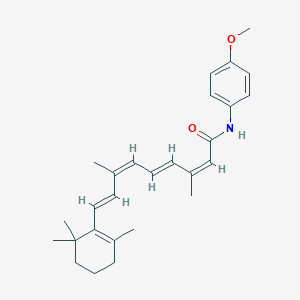
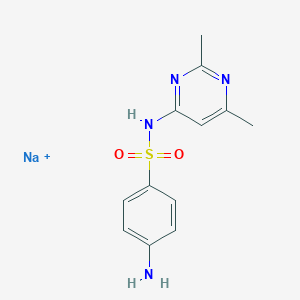
![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)
![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)
